1-(3-Amino-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-Amino-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol It is characterized by the presence of an amino group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Amino-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Amino-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins. These interactions can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparison with Similar Compounds
1-(3-Amino-5-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Amino-4-mercaptophenyl)propan-1-one: Differing by the position of the mercapto group, this compound may exhibit different reactivity and biological activity.
1-(3-Amino-5-hydroxyphenyl)propan-1-one: The hydroxyl group in place of the mercapto group can lead to different chemical properties and applications.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2,10H2,1H3 |
InChI Key |
XQHBGHFWMPGTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)S)N |
Origin of Product |
United States |
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